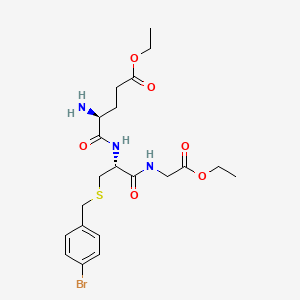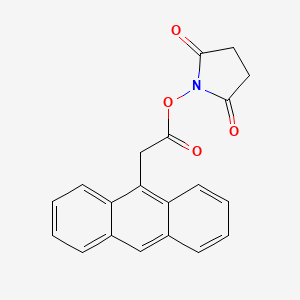![molecular formula C17H21BrClNO5 B585732 diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate CAS No. 1346604-54-3](/img/structure/B585732.png)
diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate is a complex organic compound characterized by its unique structure, which includes an acetylamino group, a bromo-chlorophenyl group, and a propanedioic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate typically involves multiple steps:
Formation of the Acetylamino Group: This step involves the acetylation of an amine precursor using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Bromo-Chlorophenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the bromo-chlorophenyl group is introduced to the acetylamino intermediate using a suitable alkylating agent in the presence of a Lewis acid catalyst.
Esterification of Propanedioic Acid: The final step involves the esterification of propanedioic acid with ethanol or another suitable alcohol in the presence of an acid catalyst to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromo-chlorophenyl group, potentially leading to the removal of halogens.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Formation of N-acetyl oxides.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In material science, the compound can be used in the development of novel materials with specific properties, such as polymers and coatings. Its unique structure can impart desirable characteristics to these materials, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism by which diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Acetylamino)-2-[2-(4-bromo-2-fluorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester
- 2-(Acetylamino)-2-[2-(4-chloro-2-fluorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester
- 2-(Acetylamino)-2-[2-(4-bromo-2-methylphenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester
Uniqueness
The presence of both bromine and chlorine atoms in the phenyl ring of diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate distinguishes it from similar compounds. This unique halogenation pattern can influence its reactivity, biological activity, and physicochemical properties, making it a compound of particular interest in various research fields.
Propriétés
IUPAC Name |
diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrClNO5/c1-4-24-15(22)17(20-11(3)21,16(23)25-5-2)9-8-12-6-7-13(18)10-14(12)19/h6-7,10H,4-5,8-9H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHLINUUOWBEML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=C(C=C(C=C1)Br)Cl)(C(=O)OCC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B585655.png)




